molecular formula C11H8ClNO4 B2410135 [5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol CAS No. 677025-05-7

[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol

Cat. No. B2410135
CAS RN: 677025-05-7
M. Wt: 253.64
InChI Key: SSAQDGGOUGTTJM-UHFFFAOYSA-N
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Description

“[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring with a carbon bearing a nitro group . The empirical formula is C11H6ClNO5 . The molecular weight is 267.62 . More detailed structural analysis would require additional information or computational chemistry techniques.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, including compounds derived from [5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showing promising results in in vivo and in vitro tests (Ravula et al., 2016).

Catalytic Reactions and Synthesis of Derivatives

Reddy et al. (2012) reported the use of phosphomolybdic acid as a catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, starting from furan-2-yl(phenyl)methanol, which relates closely to this compound (Reddy et al., 2012).

Photochemical Applications

Guizzardi et al. (2000) discussed the photochemical preparation of 2-dimethylaminophenylfurans, where derivatives of this compound could potentially be applied in similar photochemical processes (Guizzardi et al., 2000).

1,3-Dipolar Cycloaddition Studies

Bakavoli et al. (2010) conducted a study on the reactivity and regiochemistry of 1,3-dipolar cycloaddition reactions involving N-[4-nitrophenyl]-C-[2-furyl] nitrilimine, which is structurally related to this compound. This research offers insights into the chemical behavior of such compounds (Bakavoli et al., 2010).

Green Chemistry Applications

Cukalovic and Stevens (2010) explored the conversion of 5-(hydroxymethyl)furfural (HMF) into [(5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol], highlighting the potential of using this compound in green chemistry applications (Cukalovic & Stevens, 2010).

Biocatalysis and Enzymatic Synthesis

Hara et al. (2013) investigated the lipase-catalyzed asymmetric acylation of furan-based alcohols, which could include compounds similar to this compound. This study contributes to understanding the enzymatic synthesis and resolution of such compounds (Hara et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol may also interact with various biological targets.

Biochemical Pathways

Similar compounds, such as 2-chloro-4-nitrophenol, have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This suggests that this compound might also be metabolized through similar pathways.

Result of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity may be affected by factors such as pH, temperature, and the presence of other chemicals. Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is applied, including the presence of specific enzymes or receptors .

properties

IUPAC Name

[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-7-1-3-9(10(5-7)13(15)16)11-4-2-8(6-14)17-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAQDGGOUGTTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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